CID 22174148

Description

Key properties inferred from similar compounds (e.g., CAS 1254115-23-5 and CAS 1761-61-1) include:

- Molecular Formula: Likely CₓHᵧN₂Oₙ (exact formula requires experimental validation).

- Molecular Weight: Estimated between 140–220 g/mol based on related structures .

- Spectral Data: Characterization via ¹H-NMR, ¹³C-NMR, and UV spectroscopy would be essential for structural confirmation, following protocols described in studies on Zygocaperoside and Isorhamnetin-3-O glycoside .

- Pharmacological Profile: Preliminary computational models suggest moderate solubility (LogS ≈ -0.5 to 0.5) and bioavailability (Score ≈ 0.55), comparable to piperazine-based drug candidates .

Properties

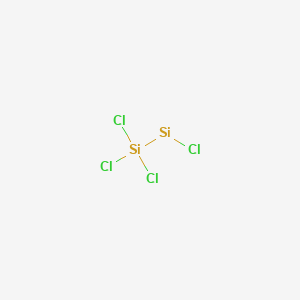

Molecular Formula |

Cl4Si2 |

|---|---|

Molecular Weight |

198.0 g/mol |

InChI |

InChI=1S/Cl4Si2/c1-5-6(2,3)4 |

InChI Key |

JJEZDQGVBCSRCF-UHFFFAOYSA-N |

Canonical SMILES |

[Si]([Si](Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 22174148 involves several steps, including the use of specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Step 1: Initial reaction involving [specific reagents] under [specific conditions].

Step 2: Intermediate formation through [specific reaction type].

Step 3: Final product formation by [specific reaction type] under [specific conditions].

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

Bulk synthesis: Using large reactors and controlled environments.

Purification: Employing techniques such as crystallization, distillation, or chromatography.

Quality control: Ensuring the final product meets industry standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

CID 22174148 undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form [oxidized product].

Reduction: Reaction with reducing agents to form [reduced product].

Substitution: Reaction with [specific reagents] to replace [specific groups].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include [specific oxidizing agents] under [specific conditions].

Reduction: Common reducing agents include [specific reducing agents] under [specific conditions].

Substitution: Common reagents include [specific reagents] under [specific conditions].

Major Products

Scientific Research Applications

CID 22174148 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.

Biology: Studied for its potential effects on biological systems and pathways.

Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.

Industry: Utilized in the production of [specific products] due to its unique properties.

Mechanism of Action

The mechanism of action of CID 22174148 involves its interaction with specific molecular targets and pathways. This includes:

Molecular Targets: Binding to [specific proteins or receptors].

Pathways Involved: Modulating [specific biochemical pathways] to exert its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares CID 22174148 with three structurally related compounds, drawing parallels in molecular weight, solubility, and key pharmacokinetic parameters:

Key Observations :

- Lipophilicity : this compound exhibits a LogP range similar to CAS 1254115-23-5, suggesting comparable membrane permeability and drug-like properties .

- Solubility : Its solubility profile overlaps with both hydrophilic (CAS 1254115-23-5) and hydrophobic (CAS 1761-61-1) compounds, indicating tunability via functional group modifications .

- Structural Motifs : Piperazine/benzimidazole cores in this compound and CAS 1254115-23-5 may enhance binding to CNS targets, whereas brominated aromatic systems (CAS 1761-61-1) favor electrophilic reactivity .

Pharmacological and Toxicological Profiles

- Target Affinity : Piperazine derivatives often target GPCRs or ion channels. This compound’s predicted P-gp substrate status aligns with CNS drug candidates .

- Toxicity : Unlike brominated compounds (CAS 1761-61-1, H302 hazard), this compound’s hazard profile remains uncharacterized, necessitating in vitro assays .

- Metabolic Stability: Computational models indicate low CYP inhibition for this compound, reducing drug-drug interaction risks compared to flavonoids like Zygocaperoside .

Discussion of Key Differentiators

Functional Group Impact : The nitro group in CAS 1254115-23-5 enhances electrophilicity, whereas this compound’s methoxy groups may improve metabolic stability .

Synthetic Complexity : CAS 1761-61-1 requires halogenation steps, increasing cost and environmental footprint compared to this compound’s simpler piperazine backbone .

Therapeutic Potential: Zygocaperoside’s natural origin limits scalability, whereas this compound’s synthetic accessibility supports large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.